molecular formula C9H10F2N2O B2355971 2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine CAS No. 2199369-15-6

2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine

Cat. No.: B2355971
CAS No.: 2199369-15-6
M. Wt: 200.189
InChI Key: IYEYKCRZGVIHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine, also known as PF-06463922, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound is being developed by Pfizer for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and pancreatic cancer.

Scientific Research Applications

Antiviral Research

2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine derivatives have demonstrated significant anti-influenza virus activity. Specifically, the introduction of cyclobutyl and cyclopentyl groups has improved antiviral potency against both type A and B influenza viruses. The effectiveness of these compounds has been linked to their ability to inhibit plaque formation in viral cultures, suggesting potential for topical treatment of influenza virus infection (Hisaki et al., 1999).

Corrosion Inhibition

Pyrimidine derivatives have also been explored for their role in inhibiting corrosion. Studies have shown that certain pyrimidine derivatives, including those with methoxy groups, can significantly reduce copper corrosion in saline solutions. This has implications for the development of more effective corrosion inhibitors, which are critical in various industrial applications (Khaled et al., 2011).

DNA Repair Mechanisms

Research on pyrimidine derivatives has contributed to understanding DNA repair mechanisms. For instance, cyclobutane pyrimidine dimers are major DNA photoproducts, and enzymes like DNA photolyase utilize visible light energy to repair these damages by breaking the cyclobutane ring. Understanding these mechanisms is crucial for developing therapies against UV-induced DNA damage (Sancar, 1994).

Antitumor Agents

Certain 2,4-Diaminopyrimidine derivatives, originally developed as antiviral agents, have been modified to serve as antitumor agents. Adjustments in their molecular structure, such as introducing an amino group on the pyrimidine ring or altering the alkyl group, have shown promising results in inhibiting tumor cell proliferation and specific protein kinases linked to cancer (Kimura et al., 2006).

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-9(11)4-7(5-9)6-14-8-12-2-1-3-13-8/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEYKCRZGVIHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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